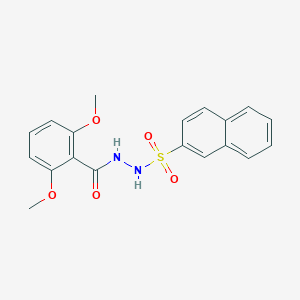
N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide, also known as DNNSH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide has been found to have potential applications in various fields of scientific research. One of the significant applications of N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide is in the study of cancer. Several studies have shown that N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide inhibits the growth of cancer cells by inducing apoptosis. N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide involves the inhibition of the Akt signaling pathway. Akt is a protein kinase that plays a crucial role in cell survival and proliferation. N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide inhibits the activation of Akt, leading to the induction of apoptosis in cancer cells. Additionally, N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide has been found to inhibit the production of inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide has been found to inhibit angiogenesis, the process by which new blood vessels are formed. This property makes N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide a potential candidate for the treatment of diseases that involve abnormal angiogenesis, such as diabetic retinopathy and age-related macular degeneration. N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide has also been found to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide is its ability to inhibit the Akt signaling pathway, which is involved in various cellular processes. This property makes N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide a potential candidate for the treatment of various diseases. Additionally, N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide has been found to exhibit low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide is its low solubility in water, which can make it challenging to administer to cells in vitro.
Direcciones Futuras
There are several future directions for the study of N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide. One of the significant directions is the development of N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide analogs that exhibit improved solubility and potency. Additionally, the use of N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide in combination with other drugs for the treatment of cancer and other diseases is an area of research that requires further investigation. Furthermore, the study of the molecular mechanisms underlying the neuroprotective effects of N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide is an area of research that requires further exploration.
Conclusion:
In conclusion, N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide has been optimized to yield high purity N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide, and it has been found to exhibit various biochemical and physiological effects. The inhibition of the Akt signaling pathway is the mechanism of action of N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide, and it has been found to have potential applications in the treatment of cancer, inflammatory diseases, and neurodegenerative diseases. The future directions for the study of N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide include the development of N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide analogs, the use of N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide in combination with other drugs, and the study of the molecular mechanisms underlying its neuroprotective effects.
Métodos De Síntesis
The synthesis of N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide involves a multi-step process that starts with the reaction of 2-naphthalenesulfonyl chloride with hydrazine hydrate to form 2-naphthalenesulfonohydrazide. The resulting compound is then reacted with 2,6-dimethoxybenzoyl chloride in the presence of triethylamine to produce N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide. This synthesis method has been optimized to yield high purity N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide and has been used in various scientific research studies.
Propiedades
Nombre del producto |
N'-(2,6-dimethoxybenzoyl)-2-naphthalenesulfonohydrazide |
|---|---|
Fórmula molecular |
C19H18N2O5S |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
2,6-dimethoxy-N//'-naphthalen-2-ylsulfonylbenzohydrazide |
InChI |
InChI=1S/C19H18N2O5S/c1-25-16-8-5-9-17(26-2)18(16)19(22)20-21-27(23,24)15-11-10-13-6-3-4-7-14(13)12-15/h3-12,21H,1-2H3,(H,20,22) |
Clave InChI |
DTHWMGHSGPBAQL-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
COC1=C(C(=CC=C1)OC)C(=O)NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Solubilidad |
0.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B306212.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(3-methyl-4-pyrrolidin-1-ylphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B306214.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-4-oxo-5-(thiophen-2-ylmethylidene)thiophene-3-carboxylate](/img/structure/B306216.png)
amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B306217.png)
amino]acetamide](/img/structure/B306218.png)
amino]acetyl}carbohydrazonoyl)benzoate](/img/structure/B306219.png)
![3-Methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-{2-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B306220.png)
![3-methyl-N-[2-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B306221.png)
![N-{1-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306222.png)
![N-{1-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306225.png)
![2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B306227.png)
![N-{1-[5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306229.png)
![N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B306231.png)
![N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B306232.png)